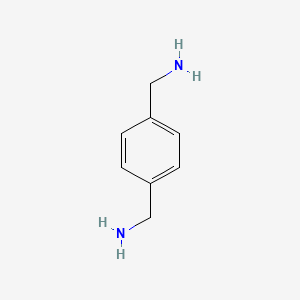

1,4-Benzenedimethanamine

Description

Significance in Contemporary Chemical Science

The significance of 1,4-Benzenedimethanamine in modern chemical science stems primarily from its role as a fundamental building block, or monomer, in polymer chemistry. ontosight.ai Its difunctional nature, possessing two reactive amine groups, allows it to undergo polycondensation reactions with other difunctional molecules, such as dicarboxylic acids, to form long-chain polymers. ontosight.ai

A primary application is in the synthesis of high-performance polyamides. ontosight.ai For instance, the polycondensation of this compound with sebacic acid yields a crystalline polyamide resin. mgc.co.jp These resulting polymers often exhibit desirable properties such as high mechanical strength, thermal stability, and low water absorption compared to other polyamides. mgc.co.jp

Interdisciplinary Research Landscape

Research on this compound extends across multiple scientific disciplines, highlighting its versatility.

Materials Science: This is the most prominent field, where the compound is used to create a wide array of materials. Its incorporation into polymers leads to the development of high-strength coatings, durable adhesives, and robust composites for the aerospace and automotive industries. ontosight.aiontosight.aiontosight.ai For example, polymers derived from it are used to create coatings for metallic surfaces to improve corrosion resistance. ontosight.ai The reaction with fatty acid dimers and sebacic acid produces complex polyamides with a unique combination of flexibility and rigidity. ontosight.ai

Coordination Chemistry: The amine groups in this compound can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). nanochemazone.comresearchgate.net These materials are investigated for their porous structures and potential applications in gas storage, separation, and catalysis. rsc.orgchalcogen.ro For instance, a flexible ligand, N,N′-bis(3-pyridylmethyl)-1,4-benzenedimethylamine (bpb), was designed from this compound and used to synthesize coordination polymers with zinc and copper. researchgate.net

Biomedical and Pharmaceutical Science: The compound serves as a precursor or intermediate in the synthesis of more complex molecules with potential biological activity. ontosight.ai Derivatives are being explored for applications ranging from G-protein coupled receptor antagonists to anticancer agents. The combination of fatty acids with this compound can create biocompatible polymers, which are studied for their potential use in tissue engineering and drug delivery systems. ontosight.ai

Environmental Science: Researchers have studied the use of this compound in environmental remediation. Its amine functional groups can interact with and help remove certain pollutants from wastewater through adsorption. It has also been identified as a contaminant in studies of food contact materials made from paper and board, prompting interdisciplinary research into food safety and chemical migration. scispace.comdtu.dk

Evolution of Research Trajectories

The research focus on this compound has evolved from its initial application as a simple monomer to its use in creating sophisticated, functional materials.

Initially, its utility was centered on its ability to form basic polymers like polyamides and to act as a curing agent for epoxy resins, contributing to the development of commodity and engineering plastics. ontosight.ai The trajectory then shifted towards optimizing polymer properties by leveraging the specific structure of this compound. Research focused on creating high-performance materials, such as bio-based polyamides made from biomass-derived raw materials, which offer enhanced mechanical strength and lower moisture permeability. ontosight.aimgc.co.jp

More recent research has ventured into advanced materials and supramolecular chemistry. Scientists are designing and synthesizing complex coordination polymers and metal-organic frameworks where this compound or its derivatives serve as the organic linker. researchgate.netrsc.org This allows for the precise tuning of the framework's structure and properties for specific applications like catalysis or molecular sensing. chalcogen.ro Another advanced trajectory involves its use in creating functional polymers for specialized applications, such as anion exchange membranes (AEMs) for fuel cells, where derivatives like N¹,N¹,N⁴,N⁴-tetramethyl-1,4-benzenedimethanamine are employed. google.com This evolution demonstrates a clear path from foundational polymer chemistry to the cutting edge of materials science and nanotechnology.

Table 2: Key Research Applications of this compound

| Field | Application | Research Finding/Example |

|---|---|---|

| Polymer Chemistry | Monomer for Polyamides | Used in polycondensation with sebacic acid to produce crystalline polyamide resins (e.g., LEXTER™). mgc.co.jp |

| Materials Science | Epoxy Resin Curing Agent | Acts as a hardener, forming cross-linked networks that improve adhesion and chemical resistance in coatings and adhesives. made-in-china.comontosight.ai |

| Materials Science | Polyurethane Chain Extender | Enhances mechanical properties and thermal stability in polyurethane elastomers. |

| Coordination Chemistry | Ligand for MOFs | Forms coordination polymers with metal ions, creating porous materials for potential use in gas storage and catalysis. researchgate.netchalcogen.ro |

| Biomedical Science | Biocompatible Polymers | Forms polymers with fatty acids and sebacic acid, creating materials studied for tissue engineering and drug delivery. ontosight.ai |

| Environmental Science | Contaminant Removal | Its amine groups can adsorb certain pollutants from aqueous solutions. |

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKQADXMHQSTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024567 | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor. | |

| Record name | 1,4-Xylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

446 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

81 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9 mmHg | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

539-48-0 | |

| Record name | p-Xylylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJD90IO4NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

143 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies for 1,4 Benzenedimethanamine and Its Derivatives

Established Industrial Synthesis Routes

The large-scale production of 1,4-benzenedimethanamine primarily relies on two well-established methods that offer high yields and purity suitable for industrial demands.

Catalytic Hydrogenation of p-Phthalonitrile

One of the most prominent industrial methods for synthesizing this compound is the catalytic hydrogenation of para-phthalonitrile. This process involves several key stages, beginning with the purification of the para-phthalonitrile feedstock using an organic solvent and water to eliminate impurities. google.com

The purified para-phthalonitrile then undergoes a high-pressure hydrogenation reaction. google.com Modern industrial processes often utilize a loop reactor with a nickel-based catalyst. google.com This continuous loop technology represents a significant improvement in operational safety and efficiency over older methods that required higher pressures and temperatures.

A patented method highlights the efficiency of this route, achieving a molar yield of over 97% and a purity exceeding 99.5% after purification. google.com The total recovery rate is greater than 94%. google.com The reaction is typically conducted at a temperature of 50–60 °C and a pressure of 4–5 MPa. google.com The unreacted hydrogen is recycled back into the reactor, enhancing the process's efficiency. google.com Another described method involves carrying out the catalytic hydrogenation in a mixture of ethanol (B145695) and potassium hydroxide (B78521) solvent at 90°C and a pressure of 4.5 MPa. deshangchemie.com

| Parameter | Value |

| Starting Material | p-Phthalonitrile |

| Catalyst | Nickel-based |

| Reaction Temperature | 50–60 °C |

| Reaction Pressure | 4–5 MPa |

| Molar Yield | >97% |

| Purity after Purification | >99.5% |

Hydrolysis of p-Phenyldimethyl Dichloride

An alternative, though less direct, industrial route to this compound involves the hydrolysis of p-phenyldimethyl dichloride. This method first produces 1,4-benzenedimethanol (B118111), which can then be converted to the target diamine in a subsequent step.

The initial hydrolysis is performed in the presence of a phase transfer catalyst and an alkaline hydrolyzing agent, such as sodium carbonate or potassium carbonate. While specific details on the conversion of the resulting 1,4-benzenedimethanol to this compound are less commonly reported in the context of a primary industrial route, this precursor pathway demonstrates the versatility of available chemical transformations.

Novel Laboratory-Scale Preparations

In a laboratory setting, various methods are employed for the synthesis of this compound and its derivatives, often focusing on achieving specific functionalities or exploring new reaction pathways.

One common laboratory approach involves condensation reactions. For instance, derivatives such as 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine can be reacted with aldehydes, like thiophene-2-carboxaldehyde, under reflux conditions in an aprotic solvent. Purification of the resulting product is typically achieved through recrystallization from methanol (B129727) or by using column chromatography.

Another preparative method described in the literature involves the reaction of terephthalonitrile (B52192) with a nickel-containing catalyst in an ethanol/ammonia mixture under hydrogen pressure. prepchem.com In this specific example, 5.1 g of terephthalonitrile, 1.0 g of a catalyst containing 65% nickel on a silica-alumina support, and approximately 85 g of an ethanol/ammonia solution were reacted in a stainless steel pressure reactor. prepchem.com The reaction was conducted at 150°C under a hydrogen pressure of 500 to 1000 psi for a duration of 2 to 8 hours, yielding para-xylylenediamine in amounts ranging from 63-81%. prepchem.com

Strategies for Functionalization and Derivatization

The versatility of this compound as a chemical building block is further enhanced by the ability to modify its structure through various functionalization and derivatization reactions. These modifications can be targeted at the nitrogen atoms of the amine groups or the aromatic ring itself.

N-Substitution Reactions

N-substitution reactions involve the replacement of one or more hydrogen atoms on the nitrogen atoms of the primary amine groups. These reactions are fundamental in creating a wide array of derivatives with tailored properties. For example, the reaction of this compound with other molecules can lead to the formation of more complex structures, such as polymers or macrocycles, which are of interest in materials science and supramolecular chemistry. The reaction with epichlorohydrin, for instance, leads to the formation of polymers.

Halogenation of Aromatic Ring

The introduction of halogen atoms onto the benzene (B151609) ring of this compound is another important derivatization strategy. Halogenation, such as chlorination or bromination, is an electrophilic aromatic substitution reaction. libretexts.orgalevelh2chemistry.com These reactions typically require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a potent electrophile. alevelh2chemistry.comyoutube.com

The aminomethyl group (-CH₂NH₂) is an activating group, meaning it increases the reactivity of the benzene ring towards electrophilic substitution. libretexts.orglibretexts.org Activating groups are typically ortho, para-directing. libretexts.orglibretexts.org Therefore, the halogenation of this compound would be expected to yield products where the halogen atoms are substituted at the positions ortho to the aminomethyl groups (positions 2, 3, 5, and 6).

A specific example is the synthesis of 2,3,5,6-tetrachloro-N,N,N',N'-tetraethyl-1,4-benzenedimethanamine dihydrochloride, which involves the chlorination of the aromatic ring and ethylation of the nitrogen atoms. ontosight.ai The introduction of halogen atoms can significantly alter the compound's physical and chemical properties, such as its lipophilicity and thermal stability. For instance, fluorination at the 2,3,5,6-positions has been shown to increase hydrophobicity.

| Reaction Type | Reagents/Conditions | Expected Product |

| N-Substitution | Alkyl halides, acyl chlorides, etc. | N-substituted derivatives |

| Aromatic Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenated aromatic ring |

Formation of Maleimide (B117702) Derivatives

The synthesis of bismaleimide (B1667444) resins from this compound (also known as p-xylylenediamine) is a key process for creating high-performance polymers. These resins are known for their excellent thermal stability and mechanical properties. orientjchem.orgmdpi.com

A common and effective method for preparing bismaleimides involves a two-step process. cnrs.fr Initially, the diamine, in this case, this compound, is reacted with two equivalents of maleic anhydride (B1165640). This reaction is typically carried out in a solvent like dimethylformamide (DMF). cnrs.fr The first step results in the formation of a maleamic acid intermediate. orientjchem.orgcnrs.fr

The subsequent step involves the cyclization of the maleamic acid to form the desired bismaleimide. orientjchem.orgcnrs.fr This is achieved through dehydration, often accomplished by adding acetic anhydride and a catalyst such as sodium acetate. orientjchem.orgcnrs.fr The reaction mixture is heated to facilitate the ring-closure. orientjchem.org The final bismaleimide product can then be isolated by precipitation in a non-solvent like water, followed by washing to remove impurities. orientjchem.org

Bismaleimide resins derived from xylylenediamine are noted for their potential in creating materials with enhanced toughness, although this can sometimes be associated with a decrease in the glass transition temperature and modulus. cnrs.fr The general structure of a bismaleimide monomer features a central core, which in this case is the xylylene group, linked to two maleimide rings. cnrs.fr

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Key Reagents |

| This compound | Maleic Anhydride | Maleamic Acid | N,N'-(1,4-Phenylenebis(methylene))bismaleimide | Acetic Anhydride, Sodium Acetate |

Synthesis of N,N'-bis(pyridylmethyl)-1,4-benzenedimethanamine Ligands

The synthesis of N,N'-bis(pyridylmethyl)-1,4-benzenedimethanamine ligands is significant for the development of coordination polymers and complexes with interesting structural and functional properties. These ligands are designed by introducing pyridyl groups onto the this compound backbone.

A documented synthesis involves the reaction of this compound with the appropriate pyridyl-containing reactant. For instance, N,N'-bis(3-pyridylmethyl)-1,4-benzenedimethanamine has been synthesized and used to create coordination polymers with metal ions like zinc(II) and copper(II). researchgate.net The resulting ligands, such as N,N,N',N'-tetra-(2-pyridylmethyl)-p-xylylenediamine (pTPXA), act as flexible connectors in the formation of these complex structures. nih.govsciepub.com

These ligands can coordinate with metal centers through the nitrogen atoms of both the pyridine (B92270) rings and the secondary amine groups, leading to the formation of polynuclear complexes. nih.gov The specific isomer of the pyridyl group (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) influences the geometry and properties of the resulting metal complexes. researchgate.netnih.gov The synthesis of these ligands is a foundational step in exploring the rich field of metallo-supramolecular chemistry. uq.edu.au

| Starting Material | Reagent | Ligand Product |

| This compound | 2-Picolyl chloride (or similar pyridyl derivative) | N,N'-bis(2-pyridylmethyl)-1,4-benzenedimethanamine |

| This compound | 3-Picolyl chloride (or similar pyridyl derivative) | N,N'-bis(3-pyridylmethyl)-1,4-benzenedimethanamine researchgate.net |

| This compound | 4-Picolyl chloride (or similar pyridyl derivative) | N,N'-bis(4-pyridylmethyl)-1,4-benzenedimethanamine |

| This compound | 2-(Chloromethyl)pyridine | N,N,N',N'-tetra-(2-pyridylmethyl)-p-xylylenediamine (pTPXA) nih.gov |

Polymer Science and Advanced Materials Engineering with 1,4 Benzenedimethanamine

Role as a Monomer in Polymer Synthesis

The bifunctional nature of 1,4-benzenedimethanamine, with its two primary amine groups, enables it to react with various co-monomers to form long polymer chains. This reactivity is fundamental to its role in several classes of polymerization reactions, leading to the production of advanced materials like polyurethane elastomers, robust epoxy resins, and high-performance polyamides.

In the synthesis of polyurethane elastomers, this compound functions as a chain extender. Chain extenders are low-molecular-weight compounds, typically diols or diamines, that react with isocyanate-terminated prepolymers. tncintlchem.comresearchgate.net This reaction links the prepolymer chains, significantly increasing the molecular weight and influencing the final properties of the elastomer. tncintlchem.com

The use of diamine chain extenders like this compound leads to the formation of urea (B33335) linkages, which are known to create strong hydrogen bonding. This results in a well-defined phase separation between the hard and soft segments of the polymer. The rigid aromatic ring of this compound contributes to the hardness and rigidity of the hard segments. Consequently, its incorporation enhances the mechanical properties, such as strength and durability, and the thermal stability of the resulting polyurethane elastomers. tncintlchem.com The combination of aliphatic and aromatic molecules in polyurethane structures allows for the synthesis of polymers with improved and controllable thermo-mechanical properties for various applications, including coatings and binders. mdpi.com

This compound serves as a curing agent, or hardener, in epoxy resin formulations. Epoxy resins consist of prepolymers or oligomers containing epoxide groups. The hardening process involves the chemical reaction between the epoxy groups and the amine hydrogens of the curing agent. Each primary amine group on this compound has two active hydrogens, allowing it to react with and cross-link the epoxy chains, forming a rigid, three-dimensional thermoset network. ontosight.ai

The choice of amine hardener is critical as it dictates the processing characteristics and the final performance of the cured epoxy. pcimag.com The rigid, aromatic structure of this compound contributes to a high cross-link density. This results in cured epoxy systems with excellent properties, including enhanced adhesion, high chemical resistance, and good thermal performance, often measured by the glass transition temperature (Tg). mgc.co.jp These properties make such formulations suitable for demanding applications like industrial coatings, adhesives, and composite materials. ontosight.aiscience.gov

This compound is a key monomer in the production of high-performance polyamides, a class of polymers that includes nylons. These polyamides are synthesized through the polycondensation reaction of a diamine with a dicarboxylic acid. fostercomp.com When this compound is reacted with diacids like adipic acid or sebacic acid, it forms polyamides with unique properties stemming from the xylylene group in the polymer backbone. fostercomp.commgc.co.jp

Polyamides derived from xylylenediamine, such as Polyamide MXD6 (from meta-xylylenediamine and adipic acid), are known for their high mechanical strength, high modulus, and superior gas barrier properties compared to conventional polyamides like Nylon 6. fostercomp.com Polyamides using this compound also exhibit these high-performance characteristics. For example, the polycondensation of this compound with decanedioic acid (sebacic acid) produces a crystalline polyamide resin. mgc.co.jp These materials often feature lower water absorption and a higher glass transition temperature than standard nylons, making them suitable for engineering plastics and advanced packaging films. fostercomp.commgc.co.jp

| Property | Polyamide from Xylylenediamine (e.g., MXD6) | Conventional Polyamide (e.g., Nylon 6) | Reference |

|---|---|---|---|

| Mechanical Strength & Modulus | Higher | Standard | fostercomp.com |

| Gas Barrier (O₂, CO₂) | Excellent | Good | fostercomp.com |

| Water Absorption | Lower | Higher | fostercomp.com |

| Glass Transition Temp (Tg) | Higher | Lower | fostercomp.com |

In the field of ceramic precursor polymers, this compound is used in the synthesis of polycarbosilazanes and polysilazanes. These organosilicon polymers are valuable because they can be pyrolyzed to yield robust ceramic materials like silicon carbonitride (SiCN). nsf.govresearchgate.net The synthesis often involves a dehydrogenative coupling reaction between an amine and a silane. nsf.gov

Research has demonstrated the preparation of an oligocarbosilazane through the reaction of this compound with phenylsilane, catalyzed by a β-diketiminate iron catalyst. nsf.gov Similarly, other catalysts have been used for the dehydrogenative coupling of p-xylylenediamine and diphenylsilane (B1312307) to produce polycarbosilazanes. nsf.gov These polymers act as processable precursors that can be shaped before being converted into thermally robust and corrosion-resistant ceramic coatings and materials. nsf.govresearchgate.net The inclusion of the benzene (B151609) ring from the diamine into the polymer backbone influences the structure and properties of the final ceramic product.

This compound is also employed as a monomer in multicomponent polymerization (MCP) reactions to synthesize heterocyclic polymers. chemrxiv.org MCPs are efficient one-pot reactions that combine three or more different monomers to create complex polymer structures. nih.gov These reactions are valued for their operational simplicity and ability to generate diverse polymer architectures. nih.gov

Specifically, this compound has been used in the catalyst-free multicomponent cyclopolymerization (MCCP) of diisocyanides, activated alkynes, and diisocyanates to produce poly(maleimide)s. chemrxiv.orgchemrxiv.org In this process, this compound can be converted into a diisocyanide monomer which then participates in the polymerization. The resulting heterocyclic polymers exhibit valuable properties such as high thermal stability and good solubility, making them candidates for applications in high-performance films and coatings with high refractive indices. chemrxiv.orgchemrxiv.org

Development of Functional Materials

The incorporation of this compound as a monomer is a key strategy in the development of a wide range of functional materials. The inherent chemical structure of this diamine—a rigid aromatic core with flexible amine-functionalized side groups—directly translates into enhanced performance characteristics in the final polymer.

The rigidity of the benzene ring is a primary contributor to the high thermal stability and mechanical strength observed in polyurethanes, epoxies, and polyamides containing this monomer. tncintlchem.comfostercomp.com In polyamides, this structure leads to materials with a high glass transition temperature and excellent strength, making them suitable for engineering applications. fostercomp.com In epoxy and polyurethane systems, it enhances hardness and durability. tncintlchem.com

Furthermore, the aromatic nature and symmetric structure of this compound contribute to creating polymers with effective barrier properties. Polyamides made from xylylenediamines are noted for their superior resistance to gas permeation, a critical function for food and beverage packaging. fostercomp.com The dense, cross-linked network formed when it is used as an epoxy hardener results in materials with high chemical resistance, essential for protective coatings in harsh environments. ontosight.ai The development of these materials showcases how the deliberate selection of a monomer like this compound allows for the precise engineering of polymers with specific, advanced functionalities.

Enhanced Mechanical Properties in Polymeric Systems

The integration of this compound into polymer structures, such as polyamides and polyurethanes, significantly enhances their mechanical properties. The rigid benzene ring in its backbone contributes to the stiffness and thermal stability of the resulting polymer chains. ontosight.ai

In the synthesis of polyamides, this compound reacts with dicarboxylic acids in a polycondensation reaction to form amide linkages. ontosight.ai The linear and symmetrical nature of the 1,4-isomer facilitates the formation of well-ordered, crystalline polymer networks. This structure, combined with strong intermolecular hydrogen bonding between the amide groups, results in materials with high tensile strength and modulus. For instance, aromatic polyamides, or aramids, are known for their exceptional mechanical and thermal behavior. mdpi.com Polyamides synthesized using aromatic diamines like this compound can exhibit tensile strengths ranging from approximately 70 MPa to over 100 MPa, with a high modulus of elasticity. mdpi.com

When used as a chain extender in polyurethanes, this compound reacts with isocyanate prepolymers to create hard segments within the polyurethane elastomer. This process enhances the material's durability and mechanical strength. The combination of these rigid segments with flexible polyol-based soft segments allows for the creation of elastomers with a tailored balance of strength and elasticity. ontosight.ai

Mechanical Properties of Polyamides Incorporating Aromatic Diamines

| Polymer System | Component | Resulting Mechanical Property | Typical Value Range (Tensile Strength) | Reference |

|---|---|---|---|---|

| Aromatic Polyamides | This compound | High tensile strength and modulus | 70 - 115 MPa | mdpi.com |

| Fatty Acid-Based Polyamides | This compound | Good mechanical strength and elasticity | Not Specified | ontosight.ai |

| Polyurethanes | This compound (as chain extender) | Enhanced durability and elasticity | Not Specified |

Applications in Industrial Coatings and Adhesives

This compound and its derivatives are crucial components in the formulation of high-performance industrial coatings and adhesives, primarily through their use as curing agents or hardeners for epoxy resins. mgc.co.jp When mixed with an epoxy resin, the amine groups of this compound react with the epoxide groups of the resin in a cross-linking process. This reaction, known as curing, transforms the liquid resin into a solid, rigid, and durable three-dimensional network.

The resulting cured epoxy systems exhibit excellent properties that are highly desirable in protective coatings and structural adhesives. These include strong adhesion to a wide variety of substrates, high chemical resistance against solvents and corrosive agents, and enhanced durability. mgc.co.jp Coatings formulated with benzenedimethanamine-based hardeners are used to protect surfaces in harsh environments, such as on ships, bridges, and structural steel. industrialchemicals.gov.au In adhesive applications, these formulations create powerful bonds for metals, plastics, and composite materials.

Role of this compound in Coatings and Adhesives

| Application | Function | Key Benefit | Reference |

|---|---|---|---|

| Industrial Coatings | Epoxy Curing Agent/Hardener | Enhanced chemical resistance and durability | mgc.co.jpmgc.co.jp |

| Structural Adhesives | Epoxy Curing Agent/Hardener | Improved adhesion and bond strength | |

| Protective Paints | Binder/Curing Agent | High resistance to corrosion and water | mgc.co.jpindustrialchemicals.gov.au |

Composite Material Fabrication

In the field of composite materials, this compound is utilized in the creation of the polymer matrix that binds reinforcing fibers, such as glass or carbon fibers, together. Fiber-reinforced composites (FRCs) are valued for their high strength-to-weight ratio and are used extensively in the aerospace, automotive, and construction industries. google.com

The performance of an FRC depends heavily on the properties of its polymer matrix, which holds the fibers in place, transfers stress between them, and protects them from environmental damage. rjor.ro By acting as an epoxy curing agent, this compound helps to form a robust and resilient matrix. The resulting composite material benefits from the enhanced mechanical properties and thermal stability imparted by the cross-linked polymer structure. The use of such high-performance matrices is critical for manufacturing composite structures that can withstand significant mechanical loads and harsh operating conditions. google.comnih.gov

Integration in Perovskite Solar Cells as Spacer

A novel application for this compound is in the burgeoning field of perovskite solar cells (PSCs). Specifically, its derivative, 1,4-phenylenedimethanammonium (PDMA), is used as an organic spacer cation in two-dimensional (2D) and quasi-2D perovskite structures. hocityu.com These advanced solar cells have shown great promise due to their high power conversion efficiencies (PCE) and low manufacturing costs. hocityu.com

Impact of Aromatic Spacers on Perovskite Solar Cell (PSC) Performance

| Spacer Cation Type | Role in PSC | Effect on Perovskite Properties | Impact on Device Performance | Reference |

|---|---|---|---|---|

| Aromatic Diammonium (e.g., PDMA) | Organic spacer in 2D/quasi-2D structures | Improves structural stability; influences crystal orientation and band gap | Enhances environmental stability; can improve power conversion efficiency (PCE) | hocityu.com |

| Fluorinated Aromatic Ammonium | Organic spacer in 2D/quasi-2D structures | Affects packing arrangements and orientational disorder; can reduce defects | Can lead to significant increases in PCE (e.g., >10%) | nih.gov |

Medicinal Chemistry and Biological Activity of 1,4 Benzenedimethanamine

Precursor in Pharmaceutical Development

The structural characteristics of 1,4-benzenedimethanamine, featuring a para-substituted benzene (B151609) ring with two reactive aminomethyl groups, make it an ideal linker or core component in the design of molecules intended for therapeutic applications. Its incorporation into larger molecular frameworks can influence crucial parameters such as rigidity, spacing, and hydrogen bonding capacity, which are essential for specific interactions with biological targets.

G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. beilstein-journals.org While various molecular scaffolds have been developed to act as antagonists for these receptors, a review of the scientific literature did not yield specific examples of GPCR antagonists for CNS disorders that are direct derivatives of this compound. The development of such agents often focuses on other heterocyclic or privileged structures.

Enzyme inhibition is a cornerstone of modern pharmacology. Monoglyceride lipase (B570770) (MGL) is a serine hydrolase that plays a critical role in the endocannabinoid system and has been identified as a therapeutic target for various conditions, including neurodegenerative diseases and cancer. nih.govnih.gov A survey of the literature on MGL inhibitors, which includes diverse chemical classes such as N-substituted maleimides and benzylpiperidine derivatives, did not reveal specific inhibitors that utilize the this compound scaffold. nih.govijpbs.com

The this compound moiety has been successfully incorporated as a linker in the synthesis of potent anticancer agents, most notably in the class of bis-naphthalimides. nih.gov These compounds typically feature two naphthalimide units connected by a linker, and the nature of this linker is critical to their biological activity. nih.govnih.gov Bis-naphthalimides are known to exert their cytotoxic effects primarily through interaction with DNA. nih.gov

Research has shown that the rigidity and length of the linker connecting the two naphthalimide chromophores significantly influence the DNA binding affinity and the resulting cytotoxicity. nih.govresearchgate.net In a study comparing a series of bis-naphthalimide derivatives with different diamine linkers, the derivative incorporating a 1,4-phenylenedimethanamine linker (compound 4d ) demonstrated noteworthy cytotoxic activity against human cancer cell lines. nih.gov Although its DNA binding constant was lower than derivatives with shorter, more flexible linkers like ethylenediamine, it exhibited higher cytotoxicity against the EC109 esophageal cancer cell line compared to several other derivatives. nih.gov

| Compound | Linker Structure | IC₅₀ (µM) |

|---|---|---|

| 4a | Ethylenediamine | 2.53 ± 0.15 |

| 4b | 1,4-Butanediamine | 1.89 ± 0.11 |

| 4c | 1,6-Hexanediamine | 1.25 ± 0.08 |

| 4d | This compound | 1.56 ± 0.09 |

| 4e | 1,3-Benzenedimethanamine | 3.21 ± 0.17 |

| 5-Fluorouracil | Reference Drug | 9.78 ± 0.54 |

Data sourced from Huang et al., 2018. nih.gov

The development of new antibacterial agents is crucial to combat rising antibiotic resistance. One strategy involves the synthesis of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds. ijiset.com These compounds, also known as imines, have a broad spectrum of biological activities, including antibacterial and antifungal properties. ijiset.comnih.gov While the general class of Schiff bases is widely studied for its antimicrobial potential, specific research detailing the synthesis and antibacterial efficacy of Schiff bases derived directly from this compound is not extensively documented in the reviewed literature. However, the established antimicrobial activity of Schiff bases derived from other primary amines suggests that derivatives of this compound could be promising candidates for future investigation as antibacterial agents. ijiset.comsemanticscholar.orgnih.gov The mechanism of action for antibacterial Schiff bases can involve the inhibition of essential bacterial proteins, thereby disrupting critical cellular processes. ijiset.com

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a significant role in cancer metastasis and inflammation, making it an important therapeutic target. nih.gov The this compound scaffold is a key component in a class of potent CXCR4 inhibitors. nih.govnih.gov A series of symmetrical bis-tertiary amines, synthesized using 1,4-bis(bromomethyl)benzene (B118104) as a starting material, have demonstrated significant CXCR4 antagonistic effects. nih.gov

In these derivatives, the central benzene ring acts as a rigid linker for two tertiary amine side chains. The structure-activity relationship studies revealed that modifications to these side chains are crucial for potency. Several of these compounds displayed more potent activity than the reference drug, AMD3100, in both binding affinity and functional invasion assays. nih.gov For instance, compound IIg , which features N-ethyl-3-methoxyaniline side groups, and compound IIn , with N-methyl-2,3-dichloroaniline side groups, were particularly effective. nih.gov

| Compound | Side Chain Structure | Binding Affinity EC₅₀ (nM) | Invasion Inhibition (%) at 100 nM |

|---|---|---|---|

| Ie | N-Ethyl-4-fluoroaniline | 100-1000 | 70.1 ± 2.9 |

| IIb | N-Methyl-4-fluoroaniline (Pyridine linker) | 1-10 | 84.7 ± 5.0 |

| IIc | N-Ethyl-4-fluoroaniline (Pyridine linker) | 1-10 | 80.2 ± 1.5 |

| IIg | N-Ethyl-3-methoxyaniline (Pyridine linker) | 1-10 | 83.3 ± 4.7 |

| IIk | N-Methyl-3,4-dichloroaniline (Pyridine linker) | 10-100 | 80.8 ± 3.4 |

| IIn | N-Methyl-2,3-dichloroaniline (Pyridine linker) | 1-10 | 100 ± 0.0 |

| AMD3100 | Reference Drug | 1000 | 62.0 ± 5.3 |

Data sourced from Geng et al., 2016. nih.gov

Biochemical Interactions and Molecular Recognition

The biological activity of derivatives of this compound is intrinsically linked to their ability to interact with and recognize specific molecular targets. The rigid benzenedimethanamine core often serves to position the pharmacophoric elements in a precise spatial orientation for optimal binding.

In the case of the bis-naphthalimide anticancer agents, the primary target is DNA. nih.gov The two planar naphthalimide rings are capable of inserting between the base pairs of the DNA double helix, a process known as intercalation. frontiersin.org The this compound linker holds these intercalating moieties at a fixed distance, allowing for potential bis-intercalation or a combination of intercalation and groove binding. nih.gov Molecular docking studies on related naphthalimide systems suggest that both the polyamine side chains and the aromatic rings contribute to the binding process, which can involve hydrogen bonds and hydrophobic forces. nih.gov The interaction can lead to conformational changes in the DNA structure, ultimately interfering with replication and transcription processes in cancer cells. nih.gov

For the CXCR4 antagonists, the symmetrical bis-tertiary amine derivatives interact with the transmembrane binding pocket of the receptor. researchgate.netfrontiersin.org The binding of the endogenous ligand, CXCL12, or other antagonists involves interactions with key residues in the extracellular loops and the N-terminus of the receptor. researchgate.net The central linker, in this case derived from the this compound scaffold, spans the binding pocket, allowing the terminal amine-containing groups to form critical interactions, such as hydrogen bonds and electrostatic interactions, with acidic residues like Asp97 and Glu288 within the receptor. nih.gov These interactions stabilize the antagonist within the binding site, preventing the conformational changes required for receptor activation and subsequent downstream signaling that promotes cell migration. frontiersin.org

DNA Binding Affinities

While this compound itself is not a classical DNA intercalator or groove binder, its rigid aromatic structure and the presence of two primary amine groups make it an excellent linker or bridging ligand in the synthesis of metal-based DNA-targeting agents. Dinuclear platinum(II) complexes, in particular, have been extensively studied for their potential as anticancer drugs, and this compound can be employed to connect two platinum centers. These complexes can form various types of adducts with DNA, including intra- and interstrand crosslinks, which can inhibit DNA replication and transcription in cancer cells.

Table 1: Representative DNA Binding Data for a Dinuclear Platinum(II) Complex with an Aromatic Linker

| Complex | Method | Binding Constant (Kb) | Reference |

| [{cis-Pt(NH3)2Cl}2(4,4'-methylenedianiline)]2+ | Spectroscopic Titration | Data not explicitly provided, but high DNA binding ability reported. | researchgate.net |

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules, such as proteins, is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. Serum albumins, being the most abundant proteins in the blood, often play a significant role in the transport and disposition of drugs. While direct studies on the interaction between this compound and serum albumin are not prevalent in the searched literature, studies on structurally analogous aromatic diamines, such as benzidine (B372746), can provide valuable insights.

Fluorescence quenching is a common technique used to study the binding of small molecules to proteins like bovine serum albumin (BSA). The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon the binding of a ligand. The mechanism of quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). By analyzing the fluorescence data at different temperatures, thermodynamic parameters such as the enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) for the binding process can be determined, providing information about the nature of the interaction forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

A study on the interaction of benzidine with BSA revealed a static quenching mechanism, indicating the formation of a stable complex. The binding constants and thermodynamic parameters from this study are presented below as a reference for the potential interaction of this compound with BSA.

Table 2: Binding and Thermodynamic Parameters for the Interaction of Benzidine with Bovine Serum Albumin (BSA)

| Parameter | 298 K | 310 K | 318 K |

| Binding Constant (Ka x 104 L·mol-1) | 8.35 | 5.62 | 3.11 |

| Number of Binding Sites (n) | ≈ 1 | ≈ 1 | ≈ 1 |

| ΔG (kJ·mol-1) | -28.05 | -28.32 | -28.18 |

| ΔH (kJ·mol-1) | -32.58 | -32.58 | -32.58 |

| ΔS (J·mol-1·K-1) | -15.20 | -13.55 | -13.83 |

Data sourced from a study on benzidine, a structurally similar aromatic diamine, as a proxy for the interaction of this compound with BSA. researchgate.net

The negative Gibbs free energy (ΔG) indicates a spontaneous binding process. The negative enthalpy change (ΔH) and negative entropy change (ΔS) suggest that hydrogen bonding and van der Waals forces are the primary drivers of the interaction.

Host-Guest Systems in Biological Contexts

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within the cavity of a "host" molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides, are widely used as host molecules in pharmaceutical applications due to their ability to encapsulate hydrophobic guest molecules in their central cavity, thereby enhancing the guest's solubility, stability, and bioavailability.

While specific studies detailing the inclusion of this compound within cyclodextrins for biological applications were not found in the provided search results, the principles of host-guest chemistry suggest that its aromatic ring could be encapsulated by a cyclodextrin (B1172386) cavity of appropriate size, such as that of β-cyclodextrin. The formation of such an inclusion complex would be driven by hydrophobic interactions between the benzene ring of the guest and the nonpolar interior of the cyclodextrin.

The stoichiometry of such complexes is often 1:1, meaning one guest molecule is encapsulated by one host molecule. The formation and characterization of these inclusion complexes can be studied using various techniques, including phase solubility studies, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC).

In a biological context, the formation of a host-guest complex between a drug molecule like a derivative of this compound and a cyclodextrin could be used to:

Improve drug delivery: By increasing the aqueous solubility of a poorly soluble drug.

Enhance stability: By protecting the encapsulated drug from degradation.

Control drug release: By designing systems where the drug is released from the cyclodextrin cavity at a specific site or time.

Table 3: General Characteristics of Drug-Cyclodextrin Host-Guest Systems

| Characteristic | Description | Common Techniques for Determination |

| Stoichiometry | The molar ratio of the host (cyclodextrin) to the guest (drug) in the inclusion complex. Typically 1:1. | Job's plot, NMR spectroscopy, Mass spectrometry |

| Binding Constant (Ks) | A measure of the stability of the inclusion complex in solution. | Phase solubility studies, Spectroscopic titrations |

| Driving Forces | The non-covalent interactions responsible for complex formation. | Thermodynamics studies (Calorimetry), Molecular modeling |

The potential for this compound and its derivatives to form inclusion complexes with cyclodextrins opens up possibilities for their application in advanced drug delivery systems.

Coordination Chemistry and Supramolecular Architectures Involving 1,4 Benzenedimethanamine

Ligand Design and Metal Complexation

The coordinating behavior of 1,4-Benzenedimethanamine is primarily dictated by the two primary amine groups. These groups can donate their lone pair of electrons to a metal center, forming stable coordination bonds. The spatial separation of the amine groups, enforced by the para-substituted benzene (B151609) ring, generally prevents it from acting as a simple chelating ligand to a single metal ion. Instead, it typically functions as a bridging ligand, connecting two different metal centers.

The design of ligands based on the this compound scaffold often involves chemical modification of the amine groups to create more complex, multidentate ligands. A common strategy is the formation of Schiff bases through condensation with aldehydes or ketones. For instance, the reaction with salicylaldehyde (B1680747) produces tetradentate Schiff-base ligands capable of forming cofacial binuclear complexes with metals like copper (Cu) and palladium (Pd). chemistryviews.org In these structures, the xylylene unit acts as a flexible spacer that can influence the distance and orientation between the metal centers. chemistryviews.org

Another approach involves N-alkylation to introduce additional coordinating moieties. This strategy enhances the ligand's denticity and allows for the creation of more intricate coordination environments. Research has shown that nickel complexes with p-xylylenediamine (pXdam) ligands can form stable crystalline structures.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ni-pXdam Complex | nanochemazone.com |

| Crystal System | Monoclinic | nanochemazone.com |

| Space Group | P2₁/c | nanochemazone.com |

| a (Å) | 13.0472 | nanochemazone.com |

| b (Å) | 8.5023 | nanochemazone.com |

| c (Å) | 9.9481 | nanochemazone.com |

| β (°) | 107.85 | nanochemazone.com |

The rigidity of the benzene ring combined with the conformational flexibility of the aminomethyl groups allows for both structural stability and adaptability in coordination. nanochemazone.com The aminomethyl groups can rotate around the C-N bonds, adopting different conformations (e.g., gauche or anti) to minimize steric strain upon complexation. nanochemazone.com

Synthesis of Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic bridging ligands. The linear, ditopic nature of this compound makes it an ideal candidate for constructing such polymers. However, to create more robust and predictable structures, derivatives are often employed.

A notable example is the flexible ligand N,N′-bis(3-pyridylmethyl)-1,4-benzenedimethylamine (bpb), which is synthesized from this compound. In this ligand, the terminal pyridyl groups provide the primary coordination sites. This ligand has been successfully used to synthesize one-dimensional (1D) coordination polymers with zinc(II) and copper(II). acs.orgresearchgate.netnih.gov In these structures, the metal ions are coordinated by the nitrogen atoms of the pyridyl groups from two different bpb ligands, creating a zig-zag chain. The central p-xylylene unit acts as a long, flexible spacer between the coordinating ends. The metal centers are typically further coordinated by solvent molecules, such as water, to complete their coordination sphere. acs.orgresearchgate.netnih.gov

The synthesis is generally achieved through the self-assembly of the metal salt and the bpb ligand in a suitable solvent. The resulting crystalline materials can be characterized by single-crystal X-ray diffraction to elucidate their extended structures. acs.orgresearchgate.netnih.gov

| Parameter | Zn(H₂bpb)(H₂O)₄₂·6H₂O | Cu(H₂bpb)(H₂O)₄₂·6H₂O | Reference |

|---|---|---|---|

| Crystal System | Triclinic | Triclinic | acs.orgnih.gov |

| Space Group | P1̄ | P1̄ | acs.orgnih.gov |

| a (Å) | 11.8055(12) | 11.7403(19) | acs.orgnih.gov |

| b (Å) | 11.8778(12) | 11.890(2) | acs.orgnih.gov |

| c (Å) | 12.1840(13) | 12.254(2) | acs.orgnih.gov |

| α (°) | 80.763(2) | 71.339(3) | acs.orgnih.gov |

| β (°) | 71.982(2) | 81.936(4) | acs.orgnih.gov |

| γ (°) | 80.913(2) | 80.917(4) | acs.orgnih.gov |

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that form porous, crystalline 3D structures. The design of MOFs relies on the careful selection of metal nodes and organic linkers to control pore size, shape, and functionality. While this compound itself can be used in MOF synthesis, for example as a chemical cross-linking agent for polymer matrices upon which MOFs are grown, its derivatives are more commonly employed as the primary organic linkers. acs.orgnih.gov

The inherent flexibility of the xylylene backbone is a key feature in the design of "breathing" MOFs, which can change their pore structure in response to external stimuli. Research has focused on creating more rigid and extended linkers by functionalizing the amine groups of p-xylylenediamine with carboxylic acid groups. researchgate.net For example, the ligand N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine has been used to synthesize a series of 2D and 3D coordination polymers with Cu(II), Mn(II), Co(II), and Cd(II). researchgate.net The cadmium-based material was found to be a 3D coordination polymer capable of adsorbing CO₂. researchgate.net

In another sophisticated design, p-xylylenediamine was used as a key component in the synthesis of a large, flexible benzylic polyamide macrocycle. chemistryviews.org This macrocycle, functionalized with carboxylic acid groups, was then used as a linker to build Cu(II) and Zn(II)-based MOFs, named UMUMOFs. These MOFs possess large pores and cavities capable of encapsulating large guest molecules like fullerenes, demonstrating high selectivity for C₆₀ over C₇₀. chemistryviews.org This highlights how the structural properties of this compound can be harnessed to create advanced functional materials for molecular recognition and separation. chemistryviews.org

Supramolecular Structures via Host-Guest Interactions

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions, such as hydrogen bonding and van der Waals forces. In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. chemicalbook.com The linear geometry and potential for functionalization make derivatives of this compound interesting guests for macrocyclic hosts like cyclodextrins. oatext.com

Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net They can encapsulate guest molecules or parts of guest molecules that are sterically compatible and have a hydrophobic character. A study investigating the interaction between β-Cyclodextrin (β-CD) and a derivative of this compound, specifically N¹,N⁴-bis(4-aminophenyl)-1,4-benzenedimethanamine, demonstrated the formation of supramolecular structures. oatext.com Although crystalline material could not be isolated, solution-state studies showed that the elongated guest molecule threads into the cavity of β-CD in aqueous solution, likely forming researchgate.netpseudorotaxane and chemistryviews.orgpseudorotaxane structures. oatext.com A pseudorotaxane is an interlocked molecular architecture where a linear "thread" (the guest) is enclosed within a macrocyclic "ring" (the host) without a covalent bond.

This type of host-guest interaction is driven by the favorable hydrophobic interactions between the aromatic and methylene (B1212753) units of the guest and the nonpolar interior of the cyclodextrin (B1172386) host. Such assemblies are foundational for creating more complex interlocked molecules like rotaxanes and catenanes, which have applications in molecular machinery and smart materials.

| Host | Guest | Resulting Structure | Reference |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | N¹,N⁴-bis(4-aminophenyl)-1,4-benzenedimethanamine | researchgate.net- and chemistryviews.orgPseudorotaxanes (in solution) | oatext.com |

Catalytic Applications and Reaction Mechanisms of 1,4 Benzenedimethanamine

Role as Catalysts or Co-catalysts

While not typically a primary catalyst itself, 1,4-benzenedimethanamine is a fundamental building block for constructing more complex catalytic structures. Its bifunctional nature, possessing two primary amine groups on a rigid benzene (B151609) core, makes it an ideal component for creating ligands, macrocycles, and supramolecular assemblies that exhibit catalytic activity.

A notable example is its use in the assembly of researchgate.netrotaxanes, which are mechanically interlocked molecules that can function as switchable catalysts. In one study, this compound was used as a key component in a five-component "clipping" reaction with isophthaloyl dichloride to form a benzylic amide macrocycle. This macrocycle was then interlocked with a thiodiglycolamide thread containing a sulfide (B99878) group. The resulting rotaxane acts as a cocatalyst in the Morita–Baylis–Hillman (MBH) reaction, a crucial carbon-carbon bond-forming reaction. The macrocycle, containing the this compound unit, can be moved via a photoswitch, altering the exposure of the catalytically active sulfide on the thread and thus controlling the reaction (ON/OFF switching). nih.gov

Furthermore, derivatives of this compound have shown utility in redox processes. The N,N'-dimethyl derivative, for instance, can act as an electron donor in redox reactions, forming a stable radical cation upon oxidation. This property allows it to be used as a redox indicator in analytical chemistry, a role that mirrors catalytic function by participating in and indicating the progress of a reaction without being consumed. mdpi.com

Organocatalysis with this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Derivatives of this compound, particularly Schiff bases, are significant in this area. Schiff bases are formed by the condensation of primary amines with aldehydes or ketones, and their metal complexes are widely employed as catalysts. mdpi.comresearchgate.net The imine nitrogen of the Schiff base provides an excellent coordination site for metal ions, leading to stable and effective catalysts for various organic transformations. nih.gov

Schiff bases derived from diamines can form bidentate or tetradentate ligands that coordinate with transition metals like Cu(II), Ru(II), and Pd(II). These complexes have demonstrated catalytic activity in a range of reactions, including oxidation, polymerization, and condensation reactions. researchgate.netresearchgate.net For example, a Schiff base complex formed from 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) with Cu(II) showed remarkable catalytic activity in Claisen-Schmidt condensation for synthesizing chalcone (B49325) derivatives, with yields exceeding 90%. mdpi.com

The general utility of Schiff base metal complexes in catalysis is extensive. They are known to catalyze:

Oxidation of sulfides, phenols, and styrenes. researchgate.net

Polymerization of olefins. researchgate.net

Allylic alkylations and hydrosilation. researchgate.net

Claisen-Schmidt condensation. mdpi.com

The table below summarizes the catalytic performance of a Cu(II) Schiff base complex in the Claisen-Schmidt condensation of various aldehydes with acetophenone, highlighting its efficiency.

Table 1: Catalytic Performance of a Cu(II) Schiff Base Complex in Claisen-Schmidt Condensation

| Entry | Aldehyde | Product Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 1 | Benzaldehyde | 94 | 30 |

| 2 | Salicylaldehyde (B1680747) | 92 | 45 |

| 3 | p-Nitrobenzaldehyde | 96 | 25 |

| 4 | p-Chlorobenzaldehyde | 95 | 35 |

| 5 | p-Methoxybenzaldehyde | 93 | 40 |

Data sourced from a study on the catalytic activities of Schiff-base metal complexes. mdpi.com

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a powerful strategy for forming C-C and C-heteroatom bonds, often promoted by metal catalysts. While direct catalysis by this compound is not widely reported, its derivatives, especially as ligands in metal complexes, play a role in related coupling reactions.

Palladium Schiff-base complexes, for instance, have been studied for their catalytic activity in the Heck coupling reaction, which links bromobenzene (B47551) and styrene. rsc.org These studies often compare the performance of the neat palladium complexes (homogeneous catalysts) with those encapsulated in supports like zeolite-Y (heterogeneous catalysts). Encapsulation can alter the structure of the complex, thereby modifying its catalytic activity and enabling benefits like easy separation and reusability. rsc.org

Although the specific use of this compound-derived Schiff bases in dehydrogenative coupling is not extensively documented in the provided sources, the principles from related coupling reactions are applicable. The ability of its Schiff base derivatives to form stable complexes with metals like palladium, ruthenium, and cobalt, which are active in C-N and C-C bond formations, suggests their potential in this area. researchgate.netacs.org For example, ruthenium complexes are known catalysts for synthesizing ureas from CO2 and amines via C-N coupling. acs.org

Catalytic Oxidation of Cyclohexane (B81311)

The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is an industrially significant process. Catalysis in this area often involves metal complexes capable of activating C-H bonds. While this compound is not directly used as a catalyst, its structural isomer, m-xylylenediamine (B75579), has been used to create ligands for catalysts in this reaction.

In one study, a Co(II) complex of a silica-supported bis(azo-Schiff base) ligand derived from m-xylylenediamine and 2,4-dihydroxybenzaldehyde (B120756) was found to be an effective catalyst for cyclohexane oxidation. researchgate.netresearchgate.net This catalyst demonstrated high selectivity for cyclohexanol. The performance of such catalysts highlights the importance of the ligand structure in directing the reaction's outcome.

The table below shows the catalytic performance of various metal complexes with ligands derived from m-xylylenediamine in the oxidation of different substrates, including cyclohexane.

Table 2: Catalytic Oxidation Performance of Metal-Schiff Base Complexes Derived from m-Xylylenediamine

| Substrate | Catalyst | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cyclohexane | L2-Co(II) | Cyclohexanol | 25.45 | 73.84 |

| Cyclohexene | L2-Cu(II) | 2-Cyclohexen-1-ol | 35.28 | 64.29 |

| Cyclooctane | L1-Ni(II) | Cyclooctanol | 21.32 | 68.34 |

| Styrene | L1-Co(II) | Benzaldehyde | 48.72 | 75.32 |

Data adapted from studies on azo-linked Schiff base complexes. L1 and L2 are different Schiff base ligands derived from m-xylylenediamine. researchgate.netresearchgate.net

Similarly, manganese (III) Schiff base complexes have been investigated for the aerobic oxidation of p-xylene (B151628), a structurally related hydrocarbon. A complex of N,N'-bis(4-hydroxysalicylidene)phenylene-1,2-diamine grafted onto multi-wall carbon nanotubes showed high activity and reusability as a catalyst, producing toluic acid, toluyl aldehyde, and toluyl alcohol. nih.gov This demonstrates that metal complexes with ligands structurally similar to Schiff bases of this compound are effective for the oxidation of C-H bonds in aromatic hydrocarbons.

Environmental Research and Remediation Applications of 1,4 Benzenedimethanamine

Contaminant Removal from Aqueous Solutions via Adsorption

The amine functional groups of 1,4-Benzenedimethanamine make it a candidate for the removal of contaminants from wastewater through adsorption. These groups can interact with various pollutants, facilitating their removal from aqueous solutions. Functionalized materials containing amine groups are particularly effective at adsorbing heavy metals and dyes.

Heavy Metal Removal:

Research has demonstrated the efficacy of amine-functionalized materials in removing heavy metals from water. urjc.esnih.gov Materials functionalized with organic moieties containing one or more amino groups have been shown to be efficient adsorbents for heavy metals like copper (Cu(II)), lead (Pb(II)), cadmium (Cd(II)), zinc (Zn(II)), and nickel (Ni(II)). urjc.espjoes.com The adsorption process is often fast and can be modeled by a pseudo-second-order kinetic equation. urjc.esmdpi.com The presence of multiple amino groups in the organic chain can enhance the adsorption capacity. urjc.es The mechanism of adsorption is believed to involve the formation of chemical bonds between the polar functional groups and the metal ions. mdpi.com

For instance, amine-functionalized SBA-15 silicas have been studied for their heavy metal adsorption properties. urjc.es The efficiency of these materials is notable even at low metal concentrations. urjc.es Similarly, amine-functionalized magnesium ferrite (B1171679) nanoparticles have shown strong chemisorption for lead, copper, and zinc ions through the formation of coordinative bonds. mdpi.com

Below is a table summarizing the adsorption capacities of various amine-functionalized adsorbents for different heavy metals.

| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | pH | Reference |

| Amine-functionalized SBA-15 | Cu(II) | Not specified | Not specified | urjc.es |

| Amine-functionalized Magnesium Ferrite | Pb(II) | Not specified | 7 | mdpi.com |

| Amine-functionalized Magnesium Ferrite | Cu(II) | Not specified | 7 | mdpi.com |

| Amine-functionalized Magnesium Ferrite | Zn(II) | Not specified | 7 | mdpi.com |

| Oxides and Hydroxides | Phosphates | 193.75 | 7 | mdpi.com |

| ZIF-8 | Prothiofos | 279.3 | Not specified | mdpi.com |

Dye Removal:

In addition to heavy metals, functionalized adsorbents are used to remove dyes from wastewater. nih.govresearchgate.netnih.gov The adsorption method is considered a cost-effective and simple technique for dye removal. nih.govnih.gov Various materials, including activated carbon and natural biosorbents, have been investigated for their dye adsorption capabilities. srce.hrmdpi.com The porous structure of these adsorbents provides a large surface area for the adsorption of dye molecules. srce.hr

The efficiency of dye removal can be influenced by factors such as pH, adsorbent dose, and initial dye concentration. mdpi.com For example, the percentage of dye adsorption may decrease with an increase in the initial dye concentration due to the saturation of available binding sites on the adsorbent's surface. mdpi.com

Environmental Impact on Soil Microbiota

The introduction of chemical compounds into the environment can have significant effects on soil microbial communities, which are crucial for soil health and remediation. nih.gov

Some studies have indicated that derivatives of this compound can be toxic to microbial communities. For instance, certain benzamines have been shown to inhibit the growth of beneficial bacteria like Azotobacter vinelandii, which is important for nitrogen fixation. This inhibition can have negative consequences for soil fertility and agricultural productivity.

The toxicity of substances to soil microorganisms can be influenced by several factors, including soil pH and the presence of other pollutants like heavy metals. nih.gov The interaction between chemicals and soil components can affect their bioavailability and, consequently, their impact on microorganisms. ykcs.ac.cn For example, cationic species of amine compounds are likely to bind strongly to soil particles, which could influence their interaction with soil microbiota. europa.eu

Research on the combined effects of microplastics and other pollutants has shown that these interactions can alter the richness and diversity of soil microorganisms. ykcs.ac.cn While some microbial communities may be enhanced, others can be negatively affected, leading to changes in soil functions. ykcs.ac.cn

It is important to note that while some studies point to the potential toxicity of related compounds, a comprehensive assessment of the direct impact of this compound on a wide range of soil microbiota is an area that requires further investigation.

Assessment of Polymeric Derivatives in Environmental Contexts

Polymeric derivatives of this compound are utilized in various applications, and their environmental impact is a subject of ongoing assessment. ontosight.aiwhiterose.ac.uk These polymers are often used in high-performance materials due to their mechanical strength and thermal stability. ontosight.ai

One of the key considerations in the environmental assessment of these polymers is their behavior and fate in the environment. whiterose.ac.uk This includes their potential for degradation and the impact of any breakdown products. For instance, some polymers derived from similar diamines are not readily biodegradable. europa.eu The environmental risk assessment of water-soluble polymers is an area of active research, with a focus on understanding their environmental fate and exposure. whiterose.ac.uk

The environmental assessment of polymeric food-contact substances, for example, involves evaluating the potential for migration of low-molecular-weight oligomers into food. researchgate.net The toxicity of these oligomers is often assessed based on the data available for their monomeric components. researchgate.net

A well-known polymer synthesized using a related diamine (p-phenylenediamine) is Poly(p-phenylene terephthalamide), commonly known as Kevlar. academicstrive.com While valued for its strength, it is also known to absorb water, which can make it more susceptible to environmental influences. academicstrive.com The environmental impact of such high-strength polymers is a consideration, especially concerning their disposal and recycling. acs.orgnih.gov Research has explored methods for the chemical recycling of these polymers to recover the constituent monomers, which can reduce the environmental footprint associated with their disposal. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 1,4 Benzenedimethanamine

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy, including the Attenuated Total Reflectance (ATR) sampling technique, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,4-Benzenedimethanamine is characterized by absorption bands corresponding to its primary amine and aromatic functionalities vscht.czuc.edu.

Key expected vibrational modes include: